BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Characterization of 4-Amino-1-
Boc-piperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

tert-Butyl 4-aminopiperidine-1-
Compound Name: )
carboxylate hydrochloride

Cat. No.: B153377

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-
Amino-1-Boc-piperidine hydrochloride, a key intermediate in pharmaceutical research and drug
development. This document is intended for researchers, scientists, and professionals in the
field, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) characteristics. While specific spectral data for the hydrochloride salt
is not readily available in public databases, this guide presents the data for the free base, 4-
Amino-1-Boc-piperidine, which serves as a close reference. The experimental protocols for
obtaining such spectra are also detailed.

Introduction

4-Amino-1-Boc-piperidine hydrochloride, also known as tert-butyl 4-aminopiperidine-1-
carboxylate hydrochloride, is a versatile building block in organic synthesis. Its structural
elucidation and purity assessment are critical for its application in the development of novel
therapeutics. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for
the unambiguous characterization of this compound.

Spectral Data

The following tables summarize the key spectral data for 4-Amino-1-Boc-piperidine (free base).
It is important to note that for the hydrochloride salt, shifts in the NMR spectra, particularly for
the protons and carbons near the amino group, are expected due to protonation.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b153377?utm_src=pdf-interest
https://www.benchchem.com/product/b153377?utm_src=pdf-body
https://www.benchchem.com/product/b153377?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Spectral Data of 4-Amino-1-Boc-piperidine (Free Base)

Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

~3.90 brs 2H -CH2-N(Boc)-CHz-

~2.80 t 2H -CH2-N(Boc)-CHa-

~2.65 m 1H -CH(NH2)

~1.80 d 2H Piperidine CH (axial)

~1.45 s 9H -C(CHs)s
Piperidine CH

~1.25 qd 2H .
(equatorial)

~1.20 brs 2H -NH2

Note: Spectra are typically recorded in CDCls or DMSO-ds. Chemical shifts are referenced to

TMS (0 ppm). The broad singlets for the amine protons are concentration-dependent and may

exchange with D20.

13C NMR (Carbon NMR) Spectral Data of 4-Amino-1-Boc-piperidine (Free Base)

Chemical Shift (8) ppm Assighment

~155.0 C=0 (Boc)

~79.5 -C(CHs)s

~50.0 -CH(NH2)

~45.0 -CH2-N(Boc)-CHa-

~35.0 Piperidine CH2

~28.5 -C(CHs)s
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Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands of 4-Amino-1-Boc-piperidine (Free Base)

Wavenumber (cm~?)

Intensity

Assignment

3360-3280 Medium, Broad N-H stretch (amine)
2975-2850 Strong C-H stretch (aliphatic)
1690 Strong C=0 stretch (urethane)
1580 Medium N-H bend (amine)
1420 Medium C-H bend

1245 Strong C-N stretch

1170 Strong C-O stretch

Mass Spectrometry (MS)

Mass Spectral Data of 4-Amino-1-Boc-piperidine (Free Base)

The mass spectrum is typically acquired using Electrospray lonization (ESI) in positive ion

mode.
miz Interpretation
201.16 [M+H]* (Calculated for C10H21N202": 201.1603)
145.10 [M+H - CaHs]* or [M+H - isobutylene]*
101.10 [M+H - Boc]*
57.07 [CaHo]* (tert-butyl cation)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

e Weigh 5-10 mg of 4-Amino-1-Boc-piperidine hydrochloride and dissolve it in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-ds, D20, or CDCl3).

e Ensure complete dissolution, using gentle vortexing if necessary.
o Transfer the solution into a clean, dry 5 mm NMR tube.

Instrument Parameters (*H NMR):

Spectrometer: 400 MHz or higher field instrument.

e Pulse Program: Standard single-pulse sequence (e.g., 'zg30).
e Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

e Number of Scans: 16-64, depending on sample concentration.
e Spectral Width: 0-12 ppm.

e Temperature: 298 K.

Instrument Parameters (33C NMR):

e Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as 13C has low natural abundance.
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e Spectral Width: 0-200 ppm.

e Temperature: 298 K.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent
such as isopropanol and allowing it to dry completely.

e Place a small amount of the solid 4-Amino-1-Boc-piperidine hydrochloride sample directly
onto the ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Instrument Parameters:

o Spectrometer: FT-IR spectrometer equipped with a universal ATR accessory.

e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

e Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

e Prepare a stock solution of 4-Amino-1-Boc-piperidine hydrochloride in a suitable solvent
(e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

 Dilute the stock solution to a final concentration of 1-10 pg/mL using the same solvent.
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Instrument Parameters (Electrospray lonization - ESI):

e Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer
equipped with an ESI source.

¢ lonization Mode: Positive ion mode.

« Infusion: The sample solution is introduced into the ESI source via direct infusion using a

syringe pump at a flow rate of 5-10 pL/min.
o Capillary Voltage: 3-5 kV.

e Drying Gas (N2): Flow rate and temperature should be optimized for the specific instrument

to ensure efficient desolvation.
e Mass Range: Scan from m/z 50 to 500.

Workflow and Data Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 4-Amino-1-Boc-piperidine hydrochloride.
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Sample Preparation
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Structural Elucidation

Click to download full resolution via product page
Caption: Workflow for Spectroscopic Analysis.

¢ To cite this document: BenchChem. [Spectroscopic Characterization of 4-Amino-1-Boc-
piperidine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b153377#4-amino-1-boc-piperidine-hydrochloride-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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